N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide
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Overview
Description
N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group attached to a pyrrolidine ring with a carboxamide functional group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxyaniline with succinic anhydride to form the intermediate N-(4-ethoxyphenyl)succinimide. This intermediate is then subjected to a cyclization reaction with ammonia or an amine to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in an appropriate solvent at controlled temperatures.
Reduction: Sodium borohydride in a suitable solvent such as ethanol or methanol.
Substitution: Halogens or alkylating agents in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions include dearylated derivatives, reduced forms of the compound, and substituted analogs with modified functional groups .
Scientific Research Applications
N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the synthesis of prostaglandins by impeding the function of the enzyme cyclooxygenase (COX), which reduces pain perception and inflammation . Additionally, it may exert effects on the sensory tracts of the spinal cord and act as a negative inotrope on the heart .
Comparison with Similar Compounds
Similar Compounds
Phenacetin (N-(4-Ethoxyphenyl)acetamide): A pain-relieving and fever-reducing drug with a similar ethoxyphenyl group.
N-Pyrrolidino Etonitazene: A novel opioid with structural similarities in the pyrrolidine ring.
Uniqueness
N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike phenacetin, which has been withdrawn from medicinal use due to safety concerns, this compound continues to be a subject of research for its potential therapeutic applications .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-18-10-5-3-9(4-6-10)14-13(17)11-7-8-12(16)15-11/h3-6,11H,2,7-8H2,1H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUMALMGUZSKDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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